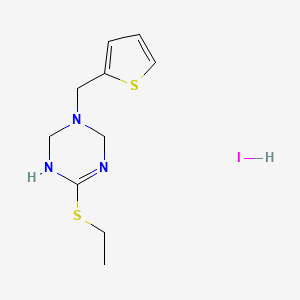![molecular formula C23H23ClN6 B2526264 N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-48-7](/img/structure/B2526264.png)
N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolopyrimidine class, which is known for its diverse pharmacological activities. Pyrazolopyrimidines, such as those mentioned in the provided papers, have been studied for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds have been synthesized and analyzed for their structure-activity relationships, crystal structures, and biological activities.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves the cyclization of precursor molecules. For instance, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involved a nucleophilic substitution reaction . These methods provide a basis for the synthesis of the compound , suggesting that similar cyclization and substitution reactions could be employed.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles. The crystal structure of a related compound revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . This indicates that the compound of interest may also exhibit similar intermolecular interactions, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated in the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These reactions are crucial for modifying the chemical structure and tailoring the properties of the compound for specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's solid-state properties, such as its crystal system and space group . The presence of chlorine and other substituents in the molecule can affect its lipophilicity, solubility, and overall pharmacokinetic profile. Additionally, the moderate anticancer activity of a structurally similar compound suggests that the compound may also possess biological activities worth exploring .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these derivatives, some compounds exhibited higher anticancer activity compared to reference drugs and demonstrated significant antimicrobial activity. This suggests potential applications in developing new therapeutic agents against various cancers and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiviral Activity
Another area of application is in the development of antiviral agents. Pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their antiviral activity, particularly against herpes simplex virus type-1. Some derivatives showed strong antiviral activity, highlighting the potential of this compound class in creating new antiviral drugs (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Antihypertensive and Cardiovascular Applications
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antihypertensive activity, showing potential in the treatment of hypertension. Specific compounds in this class lowered blood pressure in hypertensive rats to normotensive levels, suggesting their utility in developing new antihypertensive drugs (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Enzyme Inhibition for Therapeutic Targets
Compounds within this chemical class have been explored for their ability to inhibit specific enzymes, such as JmjC histone N-methyl lysine demethylases. This activity is relevant for therapeutic interventions in diseases where epigenetic regulation plays a critical role. The inhibition of these enzymes can potentially be applied in the treatment of various cancers and disorders associated with abnormal gene expression (Bavetsias et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c1-16-11-13-29(14-12-16)23-27-21(26-18-9-7-17(24)8-10-18)20-15-25-30(22(20)28-23)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYDWLRULSQAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

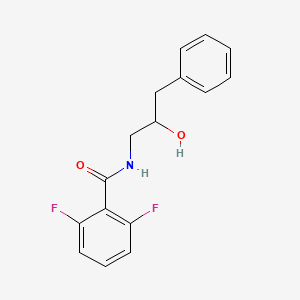
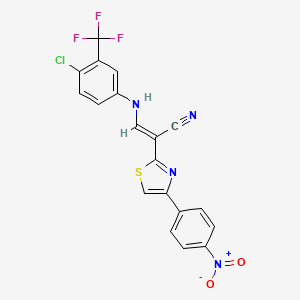



![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)
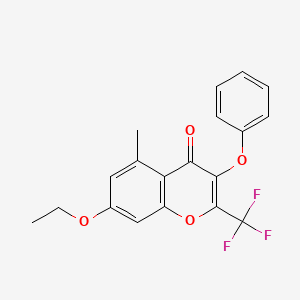
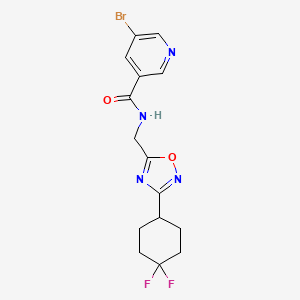
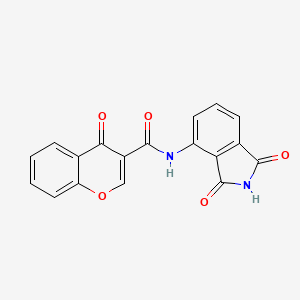
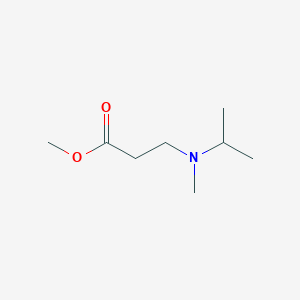
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
